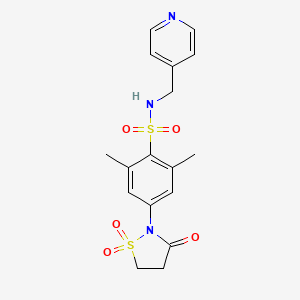
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its anticancer properties and effects on cardiovascular parameters.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related study demonstrated that sulfonamide-based chalcone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL , indicating potent activity against cancer cells .
The mechanism by which these compounds exert their anticancer effects is multifaceted:
- Cell Cycle Arrest : The tested compounds induced cell cycle arrest in the sub-G0 phase, suggesting an apoptotic mechanism.
- Mitochondrial Membrane Depolarization : This was observed as a precursor to apoptosis.
- Caspase Activation : Significant activation of caspases 8 and 9 was noted, indicating involvement of both extrinsic and intrinsic apoptotic pathways.
Cardiovascular Activity
Exploratory studies have also investigated the cardiovascular effects of sulfonamide derivatives. For example, one study utilized an isolated rat heart model to assess the influence of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain compounds significantly decreased perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .
Experimental Findings
The following table summarizes the experimental design and results regarding the cardiovascular effects:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | Decreased |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | No significant change |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 | No significant change |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME have provided insights into the permeability and bioavailability of these compounds in various cellular models .
Propriétés
IUPAC Name |
2,6-dimethyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-12-9-15(20-16(21)5-8-26(20,22)23)10-13(2)17(12)27(24,25)19-11-14-3-6-18-7-4-14/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFACRAOSCNURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=NC=C2)C)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














